1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide
CAS No.: 2097865-58-0
Cat. No.: VC4210601
Molecular Formula: C25H23N3O3
Molecular Weight: 413.477
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097865-58-0 |
|---|---|
| Molecular Formula | C25H23N3O3 |
| Molecular Weight | 413.477 |
| IUPAC Name | 1-(1,3-benzoxazol-2-yl)-N-(4-phenylmethoxyphenyl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C25H23N3O3/c29-24(22-10-6-16-28(22)25-27-21-9-4-5-11-23(21)31-25)26-19-12-14-20(15-13-19)30-17-18-7-2-1-3-8-18/h1-5,7-9,11-15,22H,6,10,16-17H2,(H,26,29) |
| Standard InChI Key | NBLRBZGBQHGJFG-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Introduction
1-(1,3-Benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide is a synthetic organic compound with a complex molecular structure. It incorporates a benzoxazole moiety, a benzyloxyphenyl group, and a pyrrolidine ring, which are crucial for its potential biological activities and chemical properties. The compound's molecular formula is C25H23N3O3, and it has a CAS number of 2097865-58-0 .
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of a benzoxazole derivative with a benzyloxyphenylamine in the presence of a suitable coupling agent. The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate precursor.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, its structural components suggest potential applications in pharmaceuticals, particularly in areas such as:
-
Neuropharmacology: Due to the presence of the pyrrolidine ring.
-
Antimicrobial Agents: Given the benzoxazole moiety's known bioactivity.
-
Cancer Research: The benzyloxyphenyl group may contribute to interactions with cellular targets.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume